molecular formula C7H7Cl2F2N B15301602 1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride

1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride

Cat. No.: B15301602
M. Wt: 214.04 g/mol
InChI Key: CGJDCGRSYAFFCQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride (CAS: 924818-16-6) is a halogenated benzylamine derivative with the molecular formula C₇H₆ClF₂N and a molar mass of 177.58 g/mol. It features a phenyl ring substituted with chlorine at the 5-position and fluorine at the 2- and 4-positions, with a methylamine group (-CH₂NH₂) attached to the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physical properties include a boiling point of 217°C, vapor pressure of 0.136 mmHg at 25°C, and a density of 1.368 g/cm³ . This compound is utilized in pharmaceutical research, particularly as a building block for ligands targeting receptors such as serotonin or adenosine receptors .

Properties

Molecular Formula

C7H7Cl2F2N

Molecular Weight

214.04 g/mol

IUPAC Name

(5-chloro-2,4-difluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6ClF2N.ClH/c8-5-1-4(3-11)6(9)2-7(5)10;/h1-2H,3,11H2;1H

InChI Key

CGJDCGRSYAFFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2,4-difluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride belongs to a broader class of halogenated aryl methanamine derivatives. Below is a detailed comparison with structurally related compounds:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Key Differences vs. Target Compound Applications/Notes References
This compound (924818-16-6) C₇H₆ClF₂N 177.58 5-Cl, 2,4-diF, -CH₂NH₂·HCl Reference compound Serotonin/adenosine receptor ligand studies
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine Hydrochloride (39) C₂₂H₂₂ClFN₂O 392.88 Cyclopropyl, quinoline, 5-F, 2-OCH₃ Cyclopropyl ring; quinoline substitution Serotonin 2C receptor agonist
N-(4-Chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine Hydrochloride (6) C₁₉H₁₇ClFN₂O₂S 391.07 4-Cl, 2-F, nitrothiophene, dual benzyl groups Nitrothiophene moiety; dual benzyl groups REV-ERBα ligand optimization
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride (1217464-96-4) C₈H₉ClF₂N 173.62 5-Cl, 2-F, ethylamine chain, R-configuration Ethylamine chain; lacks 4-F; chiral center Chiral intermediate in drug synthesis
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride (695199-54-3) C₁₀H₁₁ClN₃OS 257.73 Thiadiazole, 4-OCH₃ Thiadiazole ring; methoxyphenyl group Antimicrobial agent research

Key Findings from Comparative Studies

Nitrothiophene-containing derivatives (e.g., compound 6) exhibit distinct electronic properties due to the nitro group, favoring interactions with nuclear receptors like REV-ERBα .

Impact of Chiral Centers :

  • The R-configuration in (R)-1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride introduces stereoselectivity, which is critical for chiral recognition in receptor binding. This contrasts with the target compound, which lacks a chiral center .

Thiadiazole rings (e.g., compound 15) introduce hydrogen-bonding sites, improving aqueous solubility but reducing metabolic stability .

Synthetic Accessibility :

  • The target compound is synthesized via direct halogenation and amination, while cyclopropyl-containing analogs (e.g., compound 39 ) require multi-step cyclopropanation, reducing yield scalability .

Biological Activity

1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C7H6ClF2N
  • Molecular Weight : 177.58 g/mol
  • CAS Number : 20649950

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzymatic pathways and receptor activities, leading to significant physiological effects.

Biological Activities

  • Anticancer Activity
    • In studies examining the compound's anticancer properties, it was found to exhibit cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 12.8μg/mL12.8\,\mu g/mL .
    • The compound's structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances its anticancer efficacy.
  • Neuroprotective Effects
    • Research has indicated that this compound may possess neuroprotective properties. It has been shown to stabilize microtubules in neuronal cells, which is crucial for maintaining cellular structure and function .
    • A study demonstrated that doses ranging from 1mg/kg1\,mg/kg to 6mg/kg6\,mg/kg administered intraperitoneally significantly elevated acetylated tubulin levels in the central nervous system (CNS) of mice .
  • Anti-inflammatory Potential
    • The compound has also been investigated for its anti-inflammatory properties. It was observed to reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in managing inflammatory diseases.

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using different concentrations of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µg/mL)Effect Observed
MCF-712.8Significant cytotoxicity
HeLa8.1High inhibition of proliferation
U2OS0.69Strong antitumor activity

Case Study 2: Neuroprotective Activity

In a controlled study involving mice treated with varying doses of the compound, the following results were recorded:

Dose (mg/kg)Acetylated Tubulin Levels (Relative Units)
11.5
32.0
63.0

The results indicate a dose-dependent increase in acetylated tubulin levels, supporting the compound's neuroprotective effects.

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